N-Desmethyl Terbinafine Hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Desmethyl Terbinafine Hydrochloride is a metabolite of Terbinafine, an antifungal agent commonly used to treat fungal infections. The compound has the chemical formula C20H23N·HCl and a molecular weight of 313.86 . It is known for its role in the pharmacokinetics of Terbinafine, contributing to its overall efficacy in treating fungal infections .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Desmethyl Terbinafine Hydrochloride involves several steps. One common method starts with the reaction of monomethylamine aqueous solution and (E)-1,3-dichloropropene to obtain (E)-1-methylamino-3-chloropropylene. This intermediate then reacts with tertiary butyl acetylene to form (E)-N-(6,6-dimethyl-2-heptylene-4-alkynyl)methylamine. Finally, this compound reacts with 1-chloromethylnaphthalene to produce Terbinafine, which is then salified with hydrochloric acid to obtain Terbinafine Hydrochloride .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves precise control of reaction conditions to ensure high yield and purity. The materials used are readily available, and the method is cost-effective, making it suitable for industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions

N-Desmethyl Terbinafine Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce N-oxide derivatives, while reduction may yield fully saturated compounds .

Wissenschaftliche Forschungsanwendungen

N-Desmethyl Terbinafine Hydrochloride has several scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry to study the pharmacokinetics of Terbinafine.

Biology: Investigated for its role in the metabolism of Terbinafine and its effects on fungal cells.

Medicine: Studied for its potential therapeutic effects and its role in enhancing the efficacy of Terbinafine.

Industry: Used in the development of antifungal formulations and transdermal delivery systems .

Wirkmechanismus

The mechanism of action of N-Desmethyl Terbinafine Hydrochloride involves the inhibition of squalene epoxidase, an enzyme crucial for the synthesis of ergosterol, a key component of the fungal cell membrane. By inhibiting this enzyme, the compound disrupts the integrity of the fungal cell membrane, leading to cell death. This mechanism is similar to that of Terbinafine, but this compound may have unique interactions due to its structural differences .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Terbinafine: The parent compound, used widely as an antifungal agent.

Naftifine: Another allylamine antifungal with a similar mechanism of action.

Butenafine: A benzylamine antifungal with a similar target but different chemical structure

Uniqueness

N-Desmethyl Terbinafine Hydrochloride is unique due to its role as a metabolite of Terbinafine. It contributes to the overall pharmacokinetics and efficacy of Terbinafine, making it an important compound for studying the drug’s metabolism and therapeutic effects .

Biologische Aktivität

N-Desmethyl Terbinafine Hydrochloride (NDT) is a significant metabolite of terbinafine, a well-known antifungal agent primarily used to treat dermatophyte infections, such as onychomycosis and tinea. Understanding the biological activity of NDT is crucial for assessing its pharmacological effects, safety profile, and potential therapeutic applications.

Pharmacodynamics

NDT retains antifungal properties similar to its parent compound, terbinafine. It acts by inhibiting squalene epoxidase , an enzyme critical in the biosynthesis of ergosterol, a key component of fungal cell membranes. This inhibition leads to an accumulation of squalene and a deficiency in ergosterol, ultimately resulting in fungal cell death .

- Target Enzyme : Squalene epoxidase

- Effect : Inhibition leads to:

- Accumulation of squalene

- Depletion of ergosterol

- Disruption of fungal cell membrane integrity

Metabolism and Bioactivation

The metabolic pathway of terbinafine includes N-dealkylation processes that generate NDT. This compound can undergo further metabolism to produce toxic metabolites such as TBF-A (6,6-dimethyl-2-hepten-4-ynal), which has been implicated in idiosyncratic liver toxicity associated with terbinafine use .

Key Metabolic Pathways

- N-Demethylation : The primary route leading to NDT formation.

- Further Metabolism : NDT can be converted into TBF-A through additional N-dealkylation processes.

Kinetic Studies

Recent studies have utilized steady-state kinetic experiments with human liver microsomes to elucidate the metabolic pathways involving NDT. These studies highlighted the significance of N-demethylation and provided insights into the enzymatic efficiency of these metabolic processes .

| Metabolic Pathway | Kinetic Parameters | Significance |

|---|---|---|

| N-Demethylation | Vmax/Km=4.0pmol min mg protein M | Major source for TBF-A formation |

| Direct pathway | Varies based on concentration | Important for understanding toxicity risk |

Case Studies and Clinical Implications

Clinical observations have suggested that while terbinafine is effective against fungal infections, its metabolites, including NDT and TBF-A, may contribute to adverse effects. For instance, cases of hepatotoxicity have been documented in patients receiving terbinafine therapy, underscoring the need for monitoring liver function during treatment .

Notable Findings from Case Studies:

- Hepatotoxicity Risk : Linked to accumulation of reactive metabolites.

- Therapeutic Dosing Effects : Therapeutic levels lead to significant plasma concentrations of NDT, which may influence the formation of TBF-A.

Analytical Methods for Detection

Various analytical techniques have been developed for the detection and quantification of NDT in biological samples. High-performance liquid chromatography (HPLC) has proven effective in analyzing this compound alongside its parent drug and other metabolites .

Summary of Analytical Techniques:

- HPLC : Utilized for quantifying NDT in plasma and tissues.

- UV-Spectrophotometry : Employed for simultaneous determination with other drugs.

Eigenschaften

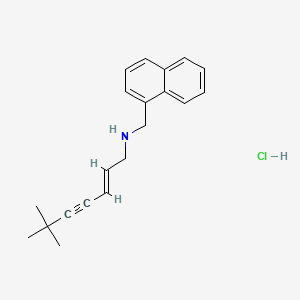

IUPAC Name |

(E)-6,6-dimethyl-N-(naphthalen-1-ylmethyl)hept-2-en-4-yn-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N.ClH/c1-20(2,3)14-7-4-8-15-21-16-18-12-9-11-17-10-5-6-13-19(17)18;/h4-6,8-13,21H,15-16H2,1-3H3;1H/b8-4+; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMMKMPFFQUSVCX-ZFXMFRGYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C#CC=CCNCC1=CC=CC2=CC=CC=C21.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C#C/C=C/CNCC1=CC=CC2=CC=CC=C21.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.